

A Comparative Guide to the Structure-Activity Relationship of Pyrazolylpyridazines in Drug Discovery

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Compound of Interest

Compound Name: 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No.: B1464012

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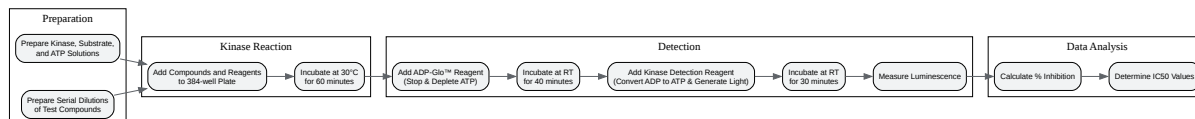
For Researchers, Scientists, and Drug Development Professionals

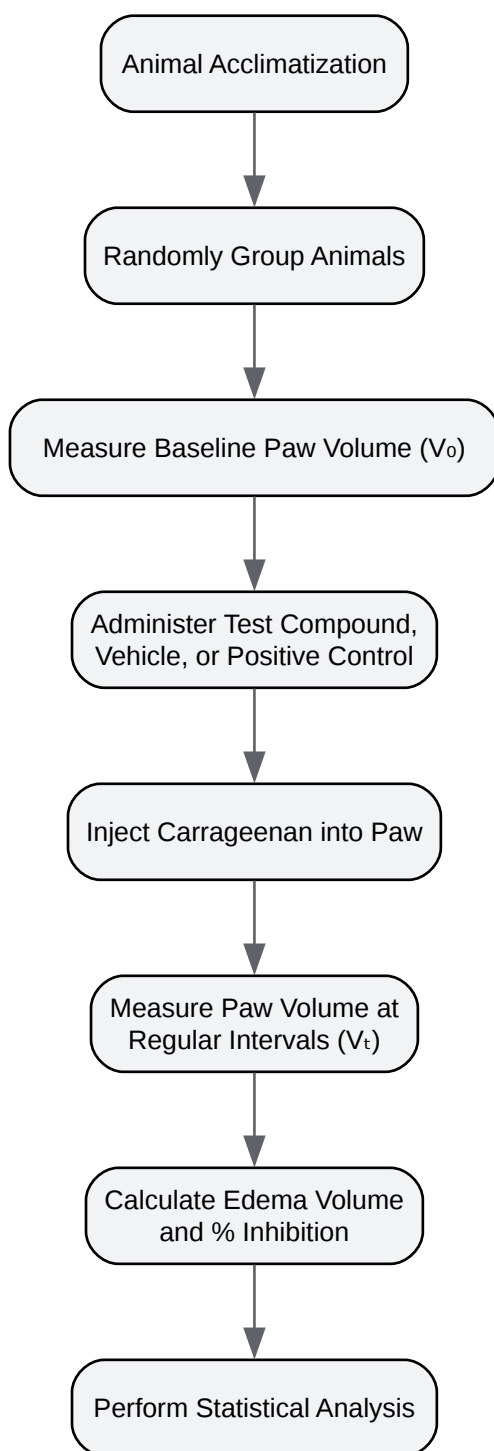
Introduction: The Pyrazolylpyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

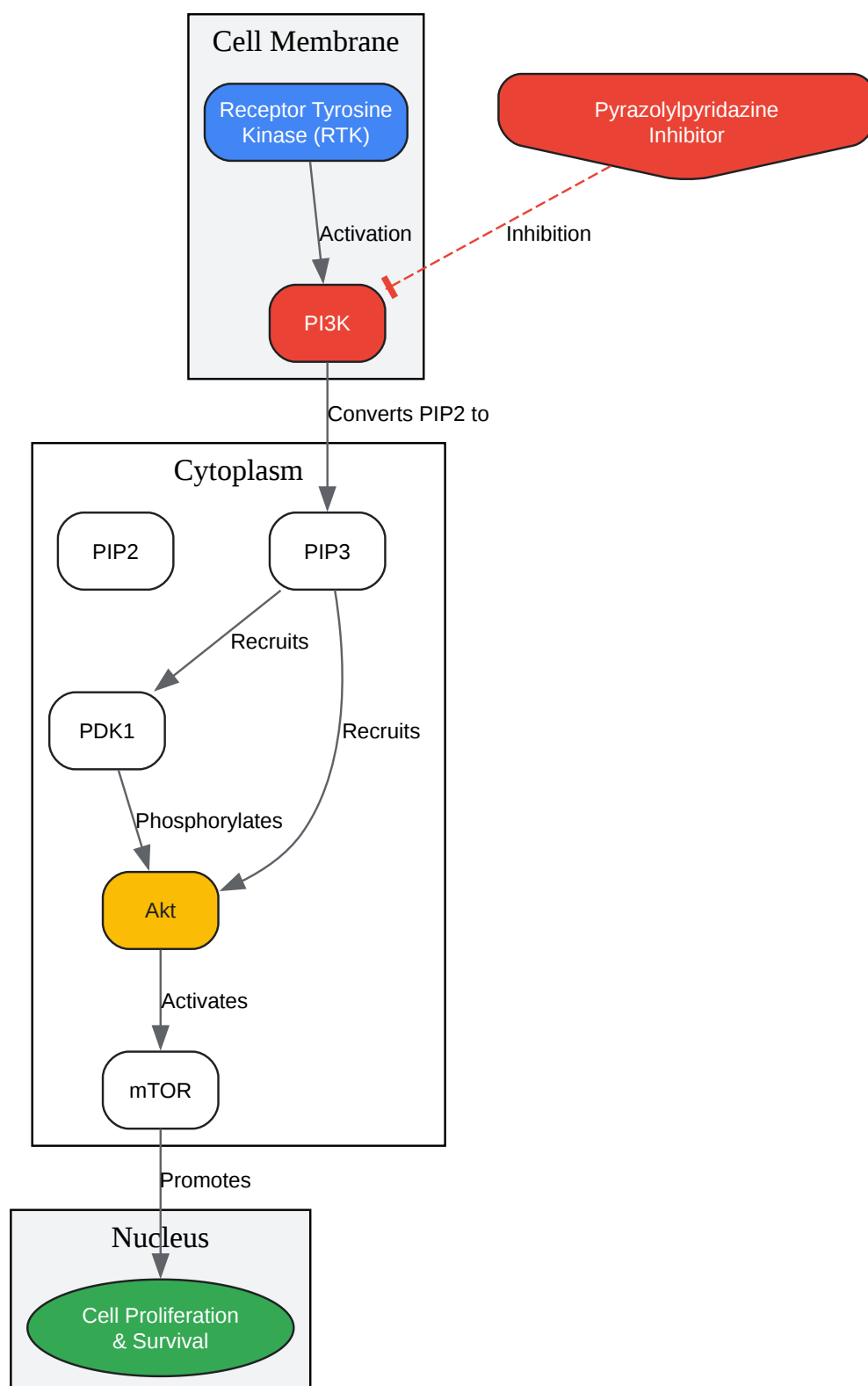
The fusion of pyrazole and pyridazine rings creates the pyrazolylpyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The inherent physicochemical properties of the pyrazole and pyridazine moieties, including their ability to participate in hydrogen bonding and other non-covalent interactions, make them ideal pharmacophoric elements for engaging with the active sites of enzymes and receptors. This guide will dissect the SAR of this important class of molecules, providing a comparative analysis of their performance as kinase inhibitors and anti-inflammatory agents.

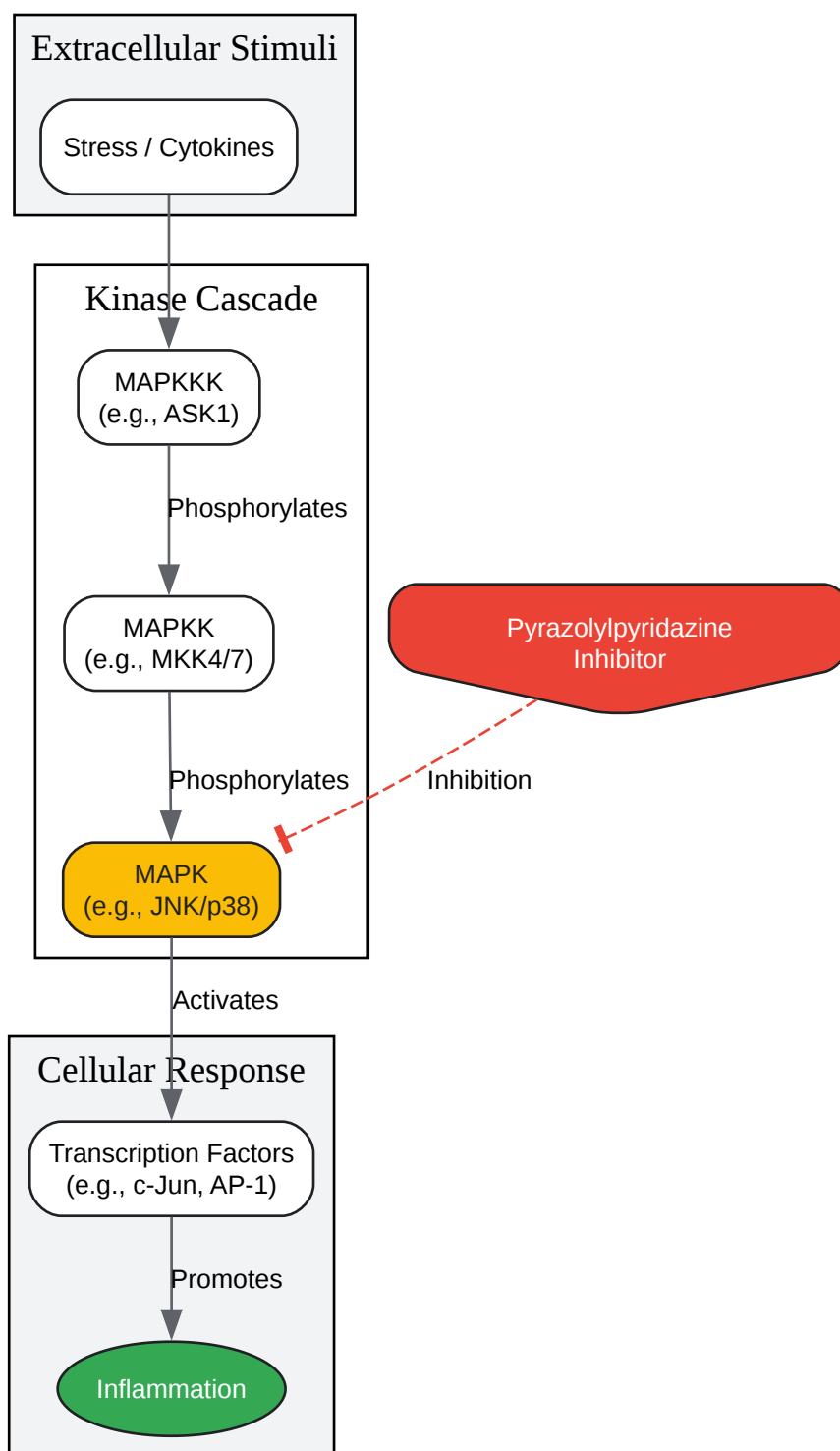
Core Structure and Key Positions for Substitution

The fundamental pyrazolylpyridazine core offers several key positions where chemical modifications can dramatically influence biological activity. Understanding the impact of substituents at these positions is crucial for rational drug design.









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